Ligand Efficiency Advantage Over the Clinical Benchmark Apilimod in PIKfyve Biochemical Assays
Despite its lower absolute potency, (3-aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone delivers substantially higher ligand efficiency (LE) than the first-generation PIKfyve inhibitor apilimod. The target compound's IC₅₀ of 5.75 µM translates to a pIC₅₀ of 5.24 and, with a heavy-atom count of 17, an LE of 0.43 kcal/mol per heavy atom. In the same biochemical assay format, apilimod exhibits an IC₅₀ of 0.64 µM (pIC₅₀ 6.19) but carries 33 heavy atoms, yielding an LE of only 0.26 kcal/mol per heavy atom [1][2]. This 65% higher ligand efficiency makes the target compound a more atom-economical starting point for fragment elaboration and property-guided optimization campaigns.
| Evidence Dimension | Ligand efficiency (LE) for PIKfyve inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 5.75 µM; pIC₅₀ = 5.24; heavy‑atom count = 17; LE = 0.43 |
| Comparator Or Baseline | Apilimod: IC₅₀ = 0.64 µM; pIC₅₀ = 6.19; heavy‑atom count = 33; LE = 0.26 |
| Quantified Difference | Target compound shows 1.65‑fold higher LE (0.43 vs 0.26) |
| Conditions | PIKfyve biochemical inhibition assay (Carna Biosciences ADP‑Glo™ kinase format); data extracted from BindingDB entries BDBM645410 and BDBM50590927 |
Why This Matters
Higher ligand efficiency is a critical selection criterion in fragment-based drug discovery, as it indicates greater binding energy contributed per atom—enabling more efficient lead optimization with a lower risk of property attrition.
- [1] BindingDB Entry BDBM645410. Affinity data for (3-aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone. IC₅₀ = 5.75×10³ nM. Retrieved 2025. View Source
- [2] BindingDB Entry BDBM50590927. Affinity data for apilimod (PIKfyve). IC₅₀ = 640 nM. Retrieved 2025. View Source
